

A Comparative Spectroscopic Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate Against Reference Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B120666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral Characteristics of **Methyl 2-methoxy-5-sulfamoylbenzoate**

This guide provides a detailed comparison of the spectral data for **Methyl 2-methoxy-5-sulfamoylbenzoate**, a key intermediate in the synthesis of various pharmaceutical compounds, against established reference standards. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for identity confirmation, purity assessment, and quality control.

Executive Summary

Methyl 2-methoxy-5-sulfamoylbenzoate (CAS Number: 33045-52-2), also known as Sulpiride Impurity B, is a commercially available compound critical for pharmaceutical research and development.^{[1][2][3]} Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of 245.25 g/mol.^{[1][2]} The identity and purity of this compound are typically confirmed by a suite of spectroscopic techniques. This guide synthesizes available spectral data to provide a clear benchmark for researchers.

Spectral Data Comparison

The following table summarizes the key spectral data for a reference standard of **Methyl 2-methoxy-5-sulfamoylbenzoate**. This data is essential for verifying the identity and purity of laboratory samples.

Analytical Technique	Parameter	Reference Standard Value
¹ H NMR (DMSO-d ₆ , 400 MHz)	Chemical Shift (δ)	δ 8.25 (d, J =2.4 Hz, 1H), 7.80 (dd, J =8.8, 2.4 Hz, 1H), 7.30 (s, 2H), 7.25 (d, J =8.8 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H)
¹³ C NMR (DMSO-d ₆ , 101 MHz)	Chemical Shift (δ)	δ 165.4, 158.2, 134.1, 131.7, 128.9, 122.1, 114.5, 56.5, 52.4
IR Spectroscopy (ATR)	Absorption Peaks (cm ⁻¹)	3370, 3275, 1715, 1595, 1500, 1440, 1330, 1280, 1160, 1080, 900, 830, 770
Mass Spectrometry (ESI+)	m/z	[M+H] ⁺ = 246.04

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon standardized experimental procedures. The following are detailed methodologies for the key analytical techniques cited.

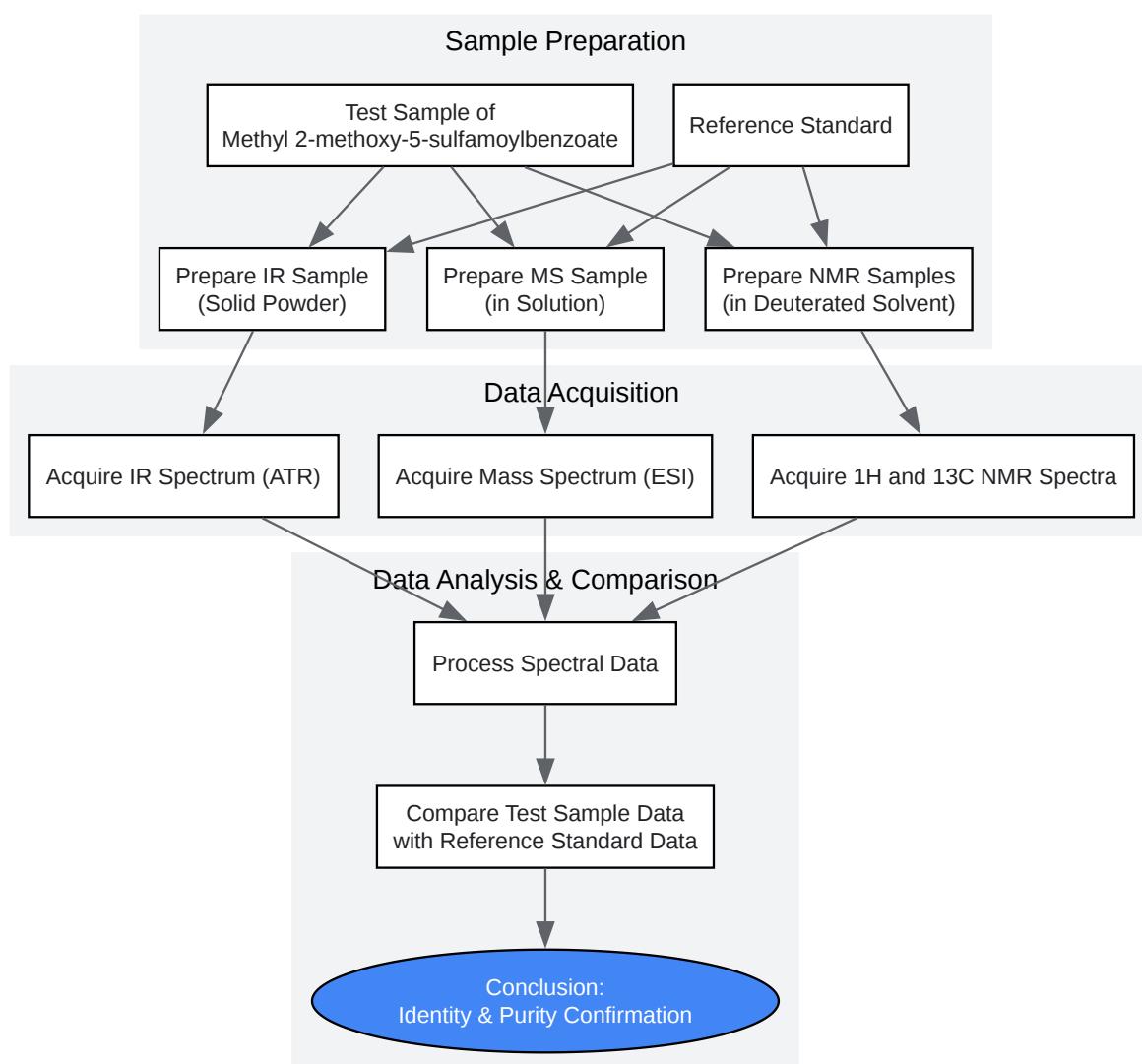
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For ¹H and ¹³C NMR, a sample of 5-10 mg of **Methyl 2-methoxy-5-sulfamoylbenzoate** is dissolved in approximately 0.75 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.

- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated.
- Data Processing: The raw data is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.
- Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.
- Acquisition: The analysis is performed in positive ion mode. The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion, for example, m/z 100-400.
- Data Processing: The resulting mass spectrum displays the relative intensity of ions as a function of their m/z ratio. The peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ is

identified.

Visualizing the Workflow

To ensure clarity and reproducibility in the analytical process, a standardized workflow is essential. The following diagram illustrates the logical steps for the spectral comparison of a test sample of **Methyl 2-methoxy-5-sulfamoylbenzoate** against a reference standard.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Comparison.

This guide provides a foundational framework for the spectroscopic analysis of **Methyl 2-methoxy-5-sulfamoylbenzoate**. Adherence to these protocols and comparison with the provided reference data will ensure accurate and reliable characterization of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. jascoinc.com [jascoinc.com]
- 3. edinst.com [edinst.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate Against Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120666#spectral-data-comparison-of-methyl-2-methoxy-5-sulfamoylbenzoate-with-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com